molecular formula C12H14O2 B14366121 1-Pentyn-3-ol, 5-(phenylmethoxy)- CAS No. 90246-36-9

1-Pentyn-3-ol, 5-(phenylmethoxy)-

Cat. No.: B14366121
CAS No.: 90246-36-9
M. Wt: 190.24 g/mol
InChI Key: OHLYAMDFUGWEPR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Pentyn-3-ol, 5-(phenylmethoxy)- can be achieved through various synthetic routes. One common method involves the reaction of 1-pentyn-3-ol with phenylmethanol under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Pentyn-3-ol, 5-(phenylmethoxy)- undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pentyn-3-ol, 5-(phenylmethoxy)- has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Pentyn-3-ol, 5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the phenylmethoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-Pentyn-3-ol, 5-(phenylmethoxy)- can be compared with other similar compounds such as:

The uniqueness of 1-Pentyn-3-ol, 5-(phenylmethoxy)- lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90246-36-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-phenylmethoxypent-1-yn-3-ol

InChI

InChI=1S/C12H14O2/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h1,3-7,12-13H,8-10H2

InChI Key

OHLYAMDFUGWEPR-UHFFFAOYSA-N

Canonical SMILES

C#CC(CCOCC1=CC=CC=C1)O

Origin of Product

United States

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